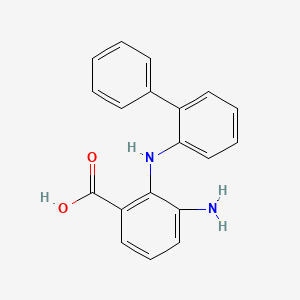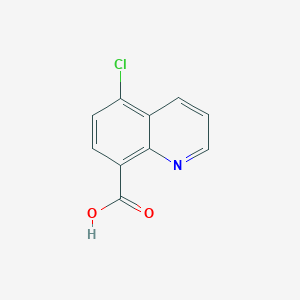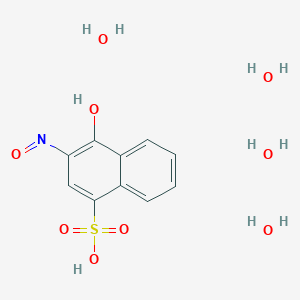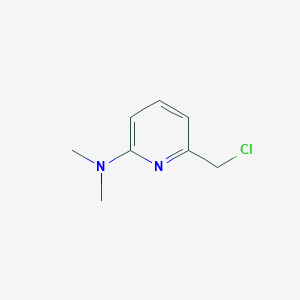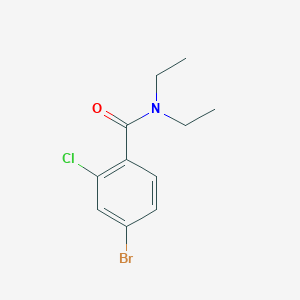
(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClF2O3 . It has a molecular weight of 298.48 g/mol.
Molecular Structure Analysis
The InChI string for this compound is InChI=1/C13H10BClF2O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.48. It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Wirkmechanismus
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Mode of Action
Boronic acids are capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted lewis base donors (alcohol, amine, carboxylate) . This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are widely used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may be involved in similar biochemical pathways.
Pharmacokinetics
Boronic acids are generally known for their relatively stable, readily prepared, and environmentally benign nature , which may influence their pharmacokinetic properties.
Result of Action
Boronic acids are known to bind to active site serines and are part of inhibitors for certain enzymes . This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be influenced by air and moisture . .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acidPBA in laboratory experiments are its high reactivity and selectivity. The molecule is highly reactive and can be used to synthesize a wide range of organic compounds. In addition, the molecule is highly selective and can be used to synthesize compounds with specific properties. Furthermore, the molecule is relatively inexpensive and can be easily synthesized from commercially available starting materials.
However, there are some limitations to using (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acidPBA in laboratory experiments. For example, the molecule is not very stable and can decompose under certain conditions. In addition, the molecule has a low solubility in most solvents, which can limit its use in certain types of reactions.
Zukünftige Richtungen
The potential applications of (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acidPBA are still being explored. One potential future direction for research is to develop new synthesis methods for the molecule. In addition, further research is needed to better understand the biochemical and physiological effects of the molecule. Furthermore, research is needed to develop new applications for the molecule, such as in the synthesis of pharmaceuticals and other materials. Finally, research is needed to develop new catalytic systems based on the molecule that can be used in a variety of organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acidPBA has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, such as anilines and amides. In addition, it has been used as a catalyst in the synthesis of polymers materials. Furthermore, (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acidPBA has been used in the synthesis of nanomaterials, such as gold nanoparticles and carbon nanotubes.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF2O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYERSPXBFRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584646 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870778-99-7 | |
| Record name | B-[3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870778-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)
